

# An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No.: B180287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of **2-(4-Benzhydrylpiperazin-1-yl)ethanol**. This document is intended for an audience with a strong background in chemistry and pharmacology.

## Compound Identification and Structure

**2-(4-Benzhydrylpiperazin-1-yl)ethanol** is a tertiary amine and a member of the benzhydrylpiperazine class of compounds. Structurally, it features a central piperazine ring substituted with a benzhydryl group at one nitrogen and a 2-hydroxyethyl group at the other.

- Chemical Formula:  $C_{19}H_{24}N_2O$
- IUPAC Name: **2-(4-benzhydrylpiperazin-1-yl)ethanol**
- CAS Number: 10527-64-7[1]
- Synonyms: 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine; Cetirizine Impurity 2[2][3]

The benzhydrylpiperazine core is a significant pharmacophore in medicinal chemistry, forming the backbone of many antihistamine drugs.[1] This compound is also known as a related

compound or impurity in the synthesis of the widely used second-generation antihistamine, Cetirizine.[1]

## Physicochemical Properties

The key physicochemical properties of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** are summarized in the table below. These properties are crucial for understanding its behavior in experimental and physiological systems.

Property	Value	Source
Molecular Weight	296.40 g/mol	[2]
Chemical Formula	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O	[2]
Boiling Point	180 °C (at 0.01 Torr)	[2]
Density (Predicted)	1.115 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	14.96 ± 0.10	[2]

## Synthesis and Analysis

The primary synthesis of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** is achieved through a nucleophilic substitution reaction. Below is a representative experimental protocol and a visualization of the synthesis workflow.

### Experimental Protocol: Synthesis

A widely recognized method for synthesizing this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with chlorodiphenylmethane.[1]

Materials:

- 1-(2-Hydroxyethyl)piperazine
- Chlorodiphenylmethane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Potassium Iodide (KI) (optional, as catalyst)
- Toluene or Acetone (solvent)

#### Procedure:

- In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine and a molar excess of potassium carbonate in a suitable solvent such as toluene.
- Add a catalytic amount of potassium iodide, if desired, to facilitate the reaction.
- Add chlorodiphenylmethane to the mixture dropwise while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization to obtain pure **2-(4-benzhydrylpiperazin-1-yl)ethanol**.

## Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. While a specific protocol for this exact molecule is not detailed in the literature, a general method used for related benzhydrylpiperazine compounds can be adapted.<sup>[1]</sup>

#### Instrumentation:

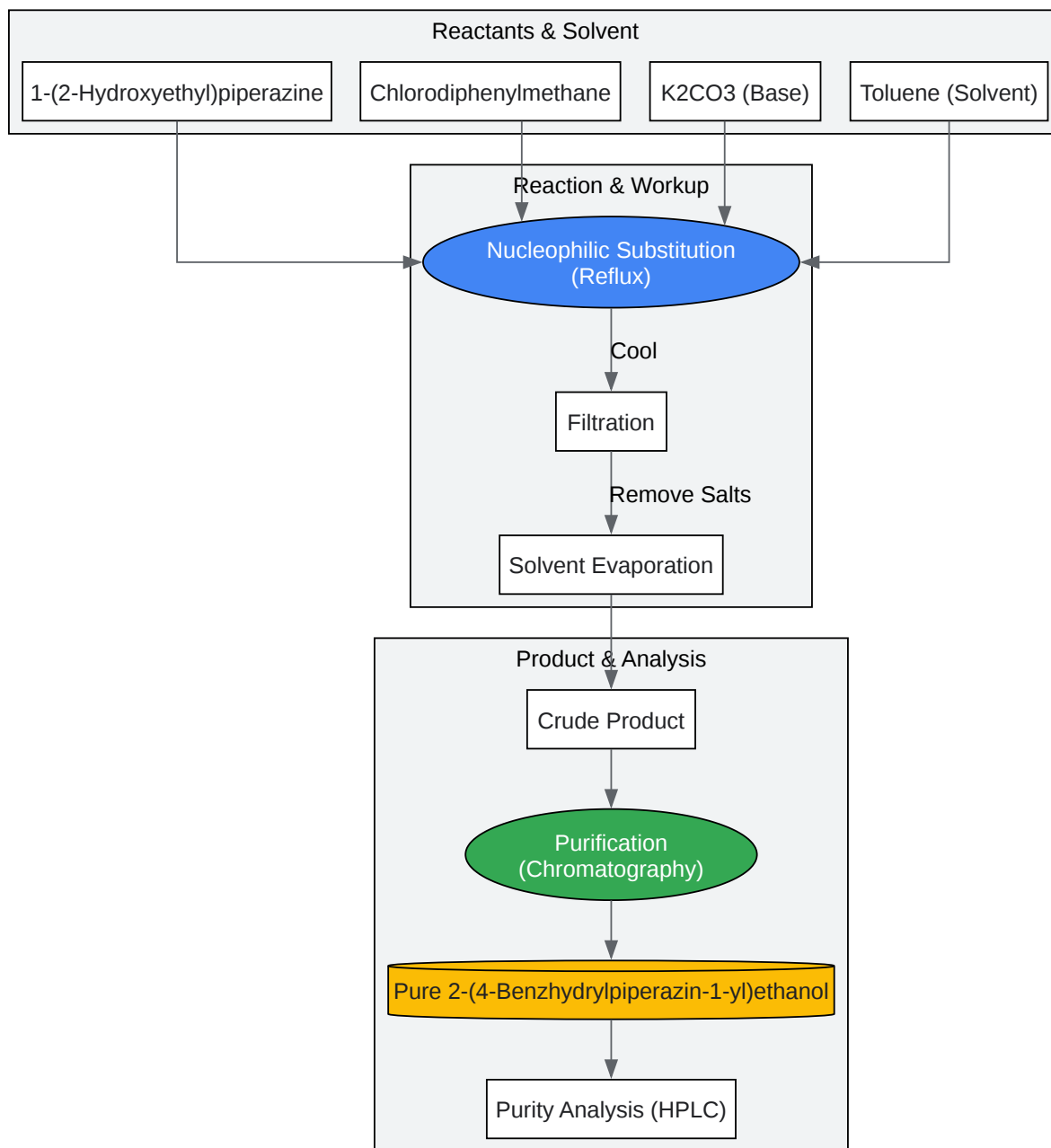
- HPLC System: With UV detector
- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

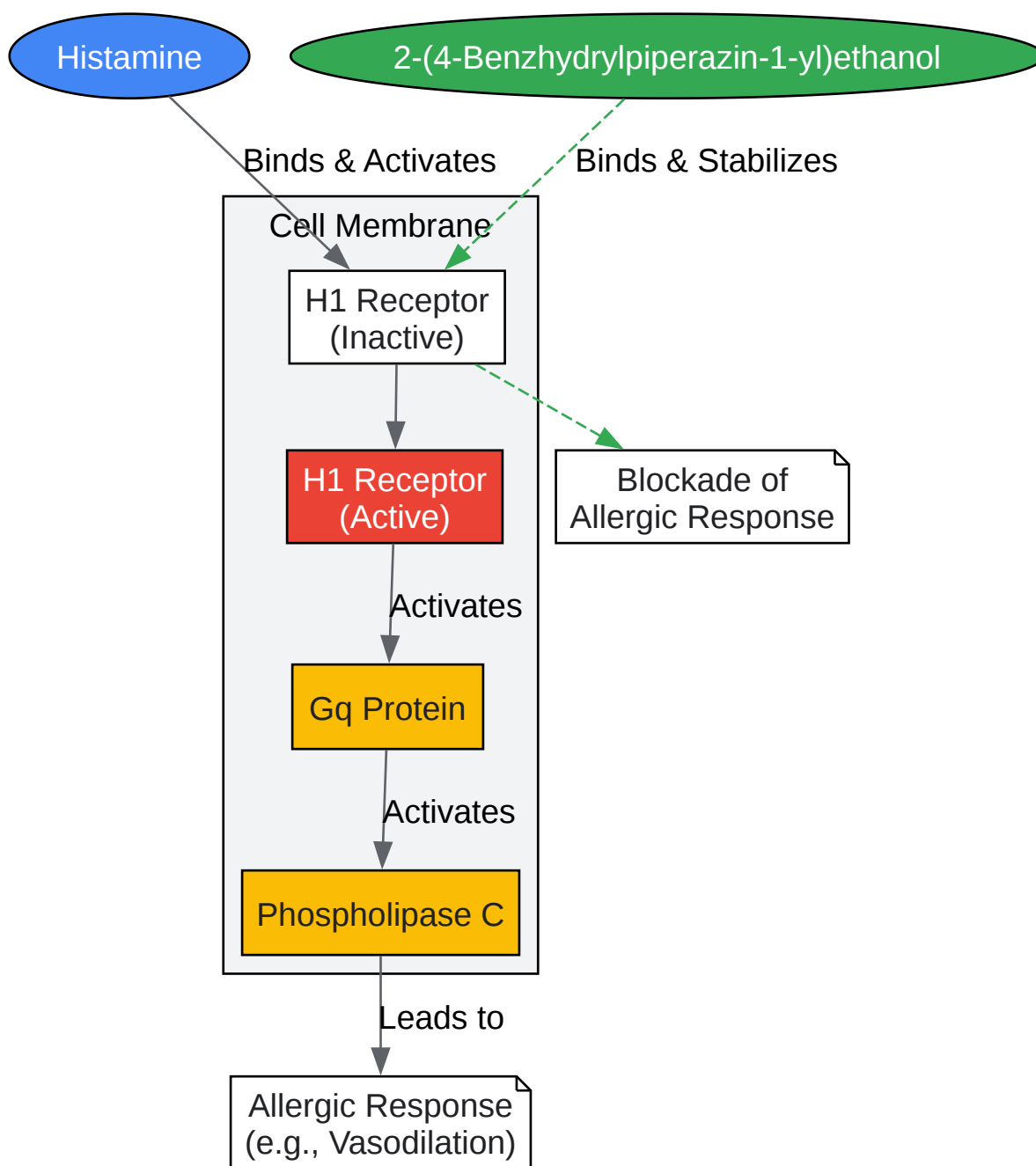
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)
- Detection Wavelength: 254 nm
- Injection Volume: 10  $\mu$ L
- Flow Rate: 1.0 mL/min

Procedure:

- Prepare a standard solution of the purified compound in a suitable diluent (e.g., mobile phase).
- Inject the standard solution into the HPLC system to determine the retention time.
- Inject the sample solution to be analyzed.
- The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity for analogous compounds often exceeds 95%.[\[1\]](#)

## Synthesis Workflow Diagram





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 2. Cas 10527-64-7, 2-(4-benzhydrylpiperazin-1-yl)ethanol | lookchem [lookchem.com]
- 3. 2-(4-benzhydrylpiperazin-1-yl)ethanol CAS#: 10527-64-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180287#2-4-benzhydrylpiperazin-1-yl-ethanol-structure-and-chemical-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)